molecular formula C19H21N2O6+ B1226610 4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester

4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester

Cat. No.: B1226610
M. Wt: 373.4 g/mol
InChI Key: FTBMIQNGUUNURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester is a nitrobenzoic acid.

Scientific Research Applications

Synthesis of Dabigatran Etexilate

4-Methylamino-3-nitrobenzoic acid, a related compound to 4-nitrobenzoic acid esters, has been utilized in the synthesis of Dabigatran Etexilate. This process involves steps like condensation, catalytic hydrogenation, acylation, cyclization, and the Pinner reaction. The synthesis demonstrates the application of nitrobenzoic acid derivatives in pharmaceutical compound production (Chen Guohua, 2013).

Condensation Reactions for Carboxylic Esters

The use of derivatives of nitrobenzoic acid, such as 2-methyl-6-nitrobenzoic anhydride, in the synthesis of carboxylic esters has been documented. This approach is noted for its high yield and chemoselectivity, illustrating the role of nitrobenzoic acid derivatives in organic synthesis (Isamu Shiina, R. Ibuka, Mari Kubota, 2002).

Functionalization of Nitrobenzoic Derivatives

The synthesis of ethanols and propionic acid ethyl esters using derivatives of nitrobenzoic acid, specifically through the TDAE (tetrakis(dimethylamino)ethylene) methodology, has been reported. This highlights the versatile nature of nitrobenzoic acid derivatives in the creation of various chemical structures (Ouassila Amiri-Attou, T. Terme, P. Vanelle, 2005).

Application in the Synthesis of Carboxylic Esters and Lactones

Nitrobenzoic acid derivatives, specifically 2-methyl-6-nitrobenzoic anhydride, have been effectively used for synthesizing carboxylic esters and lactones. This method is advantageous for its high yield and room temperature conditions, showing the practical application of these derivatives in organic synthesis (Isamu Shiina, Mari Kubota, Hiromi Oshiumi, Minako Hashizume, 2004).

Aggregation Behavior Study

The study of the aggregation behavior of sodium 3-(octyloxy)-4-nitrobenzoate, a compound related to 4-nitrobenzoic acid esters, in aqueous solutions has provided insights into the behavior of surfactants. This compound has been used as a model in the study of enzymatic activity, particularly phospholipase inhibitors (V. H. Soto, M. Vázquez-Tato, F. Meijide, María José Alvarado, J. Seijas, S. D. Frutos, B. Lomonte, J. V. Tato, 2018).

Synthesis of Benzodiazepinones

4-Nitrobenzoic acid derivatives have been involved in the synthesis of benzodiazepinones, a class of compounds with potential pharmacological applications. This demonstrates the role of these derivatives in the creation of complex organic molecules (A. Kost, Z. Solomko, V. A. Budylin, T. S. Semenova, 1972).

Properties

Molecular Formula

C19H21N2O6+

Molecular Weight

373.4 g/mol

IUPAC Name

(3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) 4-nitrobenzoate

InChI

InChI=1S/C19H21N2O6/c1-12-17(27-18(22)13-5-7-15(8-6-13)21(23)24)16-11-26-19(2,3)25-10-14(16)9-20(12)4/h5-9H,10-11H2,1-4H3/q+1

InChI Key

FTBMIQNGUUNURB-UHFFFAOYSA-N

SMILES

CC1=[N+](C=C2COC(OCC2=C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C)C

Canonical SMILES

CC1=[N+](C=C2COC(OCC2=C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester
Reactant of Route 2
Reactant of Route 2
4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester
Reactant of Route 3
Reactant of Route 3
4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester
Reactant of Route 4
4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester
Reactant of Route 5
4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester
Reactant of Route 6
Reactant of Route 6
4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester

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